molecular formula C25H21ClN2O4S B298875 5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid

5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid

カタログ番号 B298875
分子量: 481 g/mol
InChIキー: YKFGKWZSXYOQNT-KHDUAGGOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid, also known as BMF-AC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

作用機序

The mechanism of action of 5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and topoisomerases. These enzymes play a role in the regulation of gene expression and DNA replication, respectively. Inhibition of these enzymes by this compound can lead to changes in gene expression and DNA damage, which may contribute to its anti-cancer and anti-Alzheimer's effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, this compound can inhibit the formation of beta-amyloid plaques, which are thought to contribute to the cognitive decline associated with the disease.

実験室実験の利点と制限

One advantage of 5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid is its potential as a therapeutic agent for cancer and Alzheimer's disease. However, there are also limitations to its use in lab experiments. For example, this compound is a synthetic compound that may have limited availability and high cost. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

将来の方向性

There are several future directions for research on 5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid. One direction is to further explore its potential as a therapeutic agent for cancer and Alzheimer's disease. This could involve testing its efficacy in animal models and clinical trials. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more potent and selective analogs. Additionally, research could be conducted to explore other potential therapeutic applications of this compound in fields such as infectious diseases and inflammation.

合成法

The synthesis of 5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid involves the reaction of 5-(2-furyl)-2-chlorobenzoic acid with 3-butyl-4-amino-2-phenylthiazolidin-5-one in the presence of formaldehyde and hydrochloric acid. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.

科学的研究の応用

5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid has been studied for its potential therapeutic applications in various fields of medicine. One such application is in the treatment of cancer. Research has shown that this compound has anti-proliferative and pro-apoptotic effects on cancer cells, making it a promising candidate for cancer therapy.
Another potential application of this compound is in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This suggests that this compound could be used to prevent or treat Alzheimer's disease.

特性

分子式

C25H21ClN2O4S

分子量

481 g/mol

IUPAC名

5-[5-[(E)-(3-butyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid

InChI

InChI=1S/C25H21ClN2O4S/c1-2-3-13-28-23(29)22(33-25(28)27-17-7-5-4-6-8-17)15-18-10-12-21(32-18)16-9-11-20(26)19(14-16)24(30)31/h4-12,14-15H,2-3,13H2,1H3,(H,30,31)/b22-15+,27-25?

InChIキー

YKFGKWZSXYOQNT-KHDUAGGOSA-N

異性体SMILES

CCCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)/SC1=NC4=CC=CC=C4

SMILES

CCCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)SC1=NC4=CC=CC=C4

正規SMILES

CCCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)SC1=NC4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。